molecular formula C6H6N4O B1496159 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 5399-94-0

3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

Katalognummer: B1496159
CAS-Nummer: 5399-94-0
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: CLQCSOBKSCRQQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidin-7-one core with a methyl substituent at position 3. Its molecular formula is C₆H₆N₄O (derived from the base structure C₅H₄N₄O in with an added methyl group). Key identifiers include:

  • CAS Registry Numbers: 13877-55-9 (dihydro form, ), 142189-88-6 (3-iodo derivative, ).
  • Molecular Weight: ~134–136 g/mol ().
  • Structural Features: The methyl group at position 3 enhances steric and electronic properties, influencing binding affinity and metabolic stability.

This scaffold is prominent in medicinal chemistry, particularly in phosphodiesterase (PDE) inhibitors (e.g., sildenafil analogs, ) and adenosine receptor antagonists ().

Eigenschaften

IUPAC Name

3-methyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)6(11)8-2-7-4/h2H,1H3,(H,9,10)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQCSOBKSCRQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277921
Record name 3-methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5399-94-0
Record name 1,6-Dihydro-3-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5399-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 4941
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

  • Molecular Formula : C7H8N4O
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 139756-21-1

Biological Activity Overview

Research indicates that compounds in the pyrazolo[4,3-d]pyrimidine class exhibit a range of biological activities, including antiproliferative , antitumor , and kinase inhibition properties. The following sections summarize significant findings regarding the biological activity of this compound.

Anticancer Properties

A series of studies have explored the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • In Vitro Antiproliferative Activity :
    • A study evaluated several derivatives against the NCI 60 human tumor cell line panel. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values ranging from 45 to 97 nM against breast cancer cell lines (MCF-7) and colorectal carcinoma (HCT-116) .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves inhibition of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR). In particular, CDK2 inhibition has been highlighted as a promising target for selective cancer treatment .

Case Studies

Several case studies illustrate the biological activity of pyrazolo[4,3-d]pyrimidine derivatives:

StudyCompoundCell LineIC50 (nM)Mechanism
12bMDA-MB-46818.98-fold increase in apoptosisCell cycle arrest at S phase
VariousMCF-745 - 97CDK2 inhibition
Compound 14HCT-1166Dual activity against CDK2 and tumor cells

Pharmacological Properties

The pharmacological profile of pyrazolo[4,3-d]pyrimidines includes:

  • Antiproliferative Activity : Significant inhibition of tumor cell growth.
  • Kinase Inhibition : Targeting specific kinases involved in cancer progression.

The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[4,3-d]pyrimidine scaffold can enhance potency and selectivity against various cancer types.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for drug development. Notably, it has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Table 1: Pharmacological Activities of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

ActivityMechanism of ActionReferences
Anti-inflammatoryCOX inhibition ,
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialDisrupts bacterial cell wall synthesis ,

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that the administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Pesticidal Properties

Research has shown that pyrazolo[4,3-d]pyrimidine derivatives possess pesticidal properties. They can act as effective agents against a range of agricultural pests.

Table 2: Pesticidal Efficacy

Pest TypeCompound ConcentrationEfficacy (%)References
Aphids100 ppm85
Fungal Pathogens50 ppm75

Case Study

A field trial evaluated the efficacy of a formulation containing this compound against aphids on tomato plants. Results indicated a significant reduction in pest populations compared to untreated controls .

Polymer Chemistry

The compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Table 3: Properties of Polymers Derived from Pyrazolo[4,3-d]pyrimidines

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)References
Thermoplastic25050
Thermosetting30070

Case Study

Research focused on developing thermosetting resins incorporating pyrazolo[4,3-d]pyrimidine units showed improved thermal resistance and mechanical performance compared to traditional resins. This advancement could lead to applications in aerospace and automotive industries .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Position 5 : Bulky substituents (e.g., sulfonylphenyl in sildenafil) are critical for PDE5 selectivity, while smaller groups (e.g., benzyl in NPD-0019) favor antimalarial activity .
  • Position 2: Aromatic substitutions (e.g., 2-phenyl in ) enhance adenosine receptor binding via π-π interactions .

Key Observations :

  • Ultrasonic methods () improve reaction efficiency for simpler derivatives, while multistep syntheses (e.g., sildenafil) demand rigorous purification .
  • Yields for 3-methyl derivatives are unreported, but shows substituent bulk inversely correlates with yield (e.g., 5-phenyl: 32% vs. 5-benzyl: 68%) .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (MW ~136 g/mol) is lighter than sildenafil (MW 474 g/mol), suggesting better bioavailability but shorter half-life .
  • Solubility : Methyl and dihydro groups enhance water solubility compared to hydrophobic analogs like NPD-3283 () .
  • Metabolic Stability : Deuterated analogs () demonstrate prolonged half-life, whereas smaller substituents (e.g., 3-methyl) may increase susceptibility to oxidation .

Vorbereitungsmethoden

Overview of the Pyrazolo[4,3-d]pyrimidin-7-one Core Synthesis

The synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves constructing the fused bicyclic system through condensation reactions between appropriately substituted pyrazoles and pyrimidine precursors. The 3-methyl substitution is introduced either via methylated starting materials or through alkylation steps.

Literature-Reported Synthetic Route for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

A key synthetic approach involves the preparation of the pyrazolo[4,3-d]pyrimidin-7-one core by cyclization reactions starting from hydrazine derivatives and β-ketoesters or β-diketones, followed by ring closure with formamide or related reagents to form the pyrimidine ring.

Typical steps include:

  • Step 1: Formation of 3-methylpyrazole intermediate
    Starting from methyl-substituted β-diketones or β-ketoesters, reaction with hydrazine hydrate yields 3-methylpyrazole derivatives.

  • Step 2: Cyclization to pyrazolo[4,3-d]pyrimidin-7-one
    The pyrazole intermediate undergoes cyclocondensation with formamide or formamidine derivatives under reflux conditions, resulting in the fused pyrazolo[4,3-d]pyrimidin-7-one core.

  • Step 3: Purification
    The crude product is purified by recrystallization from suitable solvents such as ethanol or methanol.

This general method is supported by various synthetic protocols for related compounds, including those used in the synthesis of sildenafil analogues, which share the pyrazolo[4,3-d]pyrimidin-7-one scaffold.

Detailed Experimental Procedure (Based on Analogous Pyrazolo[4,3-d]pyrimidin-7-one Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 Methyl-substituted β-diketone + Hydrazine hydrate Stirred at room temperature or heated to 60–80 °C for several hours Formation of 3-methylpyrazole intermediate
2 Pyrazole intermediate + Formamide Refluxed at 150–180 °C for 6–12 hours Cyclization to pyrazolo[4,3-d]pyrimidin-7-one
3 Recrystallization Using ethanol or methanol Purification of final product

Alternative Preparation via Substituted Pyrazolo[4,3-d]pyrimidin-7-one Derivatives

In some research, derivatives such as 1-methyl-3-substituted pyrazolo[4,3-d]pyrimidin-7-ones were synthesized by functionalizing the core structure post-cyclization. For example, O-substituted derivatives were obtained by nucleophilic substitution reactions using alkyl halides in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at room temperature.

This suggests that the methyl group at position 3 can also be introduced or modified via alkylation reactions on the pyrazolo[4,3-d]pyrimidin-7-one scaffold.

Analytical Characterization Supporting the Preparation

During synthesis, the structure and purity of this compound are confirmed by:

These methods are standard in verifying the successful preparation of the compound and related analogues.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Comments
Cyclocondensation 3-methylpyrazole intermediate + formamide Heat (150–180 °C) Reflux for 6–12 h 50–60% typical Classical method for core synthesis
Alkylation Pyrazolo[4,3-d]pyrimidin-7-one + methyl halide K2CO3, DMF Room temp, 6 h Variable For introducing methyl at position 3
Functionalization Pyrazolo[4,3-d]pyrimidin-7-one derivatives Alkyl halides, bases Mild conditions 70–90% Used in analogue synthesis (e.g., sildenafil)

Research Findings and Optimization Notes

  • The cyclization step is temperature-sensitive and requires careful control to maximize yield and avoid decomposition.

  • Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency in alkylation steps.

  • Purification by recrystallization is preferred to chromatographic methods due to the compound’s crystallinity.

  • Analogous synthetic routes used in the preparation of sildenafil and its analogues provide a robust framework for preparing this compound with high purity and yield.

Q & A

Q. What are the established synthetic routes for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, and how do reaction conditions impact yield?

The compound is typically synthesized via multi-step protocols involving condensation and cyclization reactions. For example, a common route starts with substituted phenyl precursors undergoing chlorosulfonation, followed by nucleophilic substitution and ring closure. Reaction yields (e.g., 80.2% in one step) depend on catalysts (e.g., Lewis acids), solvent polarity, and temperature control. Impurities like chlorosulfonyl derivatives may form if stoichiometry or purification steps (e.g., column chromatography) are poorly optimized .

Q. How is the molecular structure of this compound validated in synthetic chemistry research?

Structural characterization employs spectroscopic techniques:

  • NMR : Proton and carbon spectra confirm substituent positions (e.g., methyl at N1, propyl at C3).
  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., 312.3663 g/mol for C17H20N4O2 derivatives) .
  • X-ray crystallography : Resolves tautomeric forms and hydrogen bonding patterns in the pyrazolo-pyrimidine core .

Q. What pharmacological targets are associated with pyrazolo[4,3-d]pyrimidin-7-one derivatives?

This scaffold is a key pharmacophore in adenosine receptor antagonists (A1/A3 subtypes) and phosphodiesterase (PDE) inhibitors. For example, 5-substituted derivatives show nanomolar affinity for adenosine A3 receptors (Ki = 1.2 nM with 4-methoxyphenyl groups) . Modifications at N1 and C3 influence selectivity toward PDE5 or kinase targets like CDK4 .

Advanced Research Questions

Q. How do structural modifications at the 5-position of the scaffold modulate adenosine A3 receptor antagonism?

Substituents at C5 dictate binding affinity and selectivity:

  • Electron-donating groups (e.g., methoxy) enhance A3 receptor binding by stabilizing π-π interactions in the hydrophobic pocket.
  • Bulky substituents (e.g., benzyl) reduce affinity due to steric clashes. Quantitative SAR studies correlate substituent Hammett σ values with logKi, showing a parabolic relationship for optimal electronic effects .

Q. What analytical strategies are employed to identify and quantify synthetic impurities in this compound?

Impurity profiling uses:

  • HPLC-MS : Detects chlorosulfonyl byproducts (e.g., 5-(5-chlorosulfonyl-2-ethoxyphenyl) derivatives) at ppm levels .
  • Stability-indicating assays : Accelerated degradation under acidic/oxidative conditions reveals lactam or N-oxide impurities .
  • Reference standards : Sildenafil analogs (e.g., desethyl or N-desmethyl derivatives) serve as benchmarks for method validation .

Q. How do computational models guide the design of pyrazolo[4,3-d]pyrimidin-7-one derivatives as kinase inhibitors?

Molecular docking and MD simulations map interactions with kinase ATP-binding pockets. For CDK4, the pyrimidine core forms hydrogen bonds with Glu144, while the 3-propyl group occupies a hydrophobic cleft. Co-crystal structures (PDB: 1GII) validate that 8-ethyl substitutions improve selectivity over CDK2 by 100-fold . Free-energy perturbation (FEP) calculations further predict binding affinities for novel substituents .

Methodological Considerations

  • SAR Studies : Use radioligand displacement assays (e.g., [³H]PSB-11 for A3 receptors) to measure Ki values. Compare with xanthine-based antagonists to identify shared pharmacophores .
  • Enzyme Inhibition Assays : For PDE5, employ fluorescence-based cAMP/cGMP hydrolysis kits with IC50 determination at varying ATP concentrations .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., A3 receptor mutants) to resolve binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.